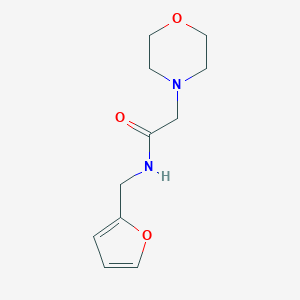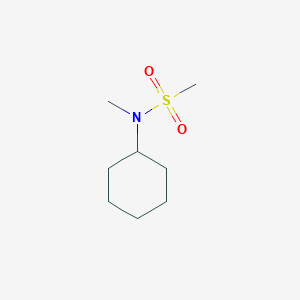
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a small molecule that belongs to the class of acetamides and has been shown to exhibit promising biological activity in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is not fully understood. However, studies have shown that N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide exerts its biological activity by modulating various signaling pathways. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to inhibit the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of adhesion molecules. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is its potent biological activity, which makes it a potential candidate for the development of novel therapeutics. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide. One potential direction is the development of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the exploration of the mechanism of action of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide and its interaction with various signaling pathways. Additionally, the development of novel synthetic methods for N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide and its derivatives could lead to the discovery of new compounds with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is a promising compound with significant potential for the development of novel therapeutics. Its potent biological activity and relatively easy synthesis make it an attractive candidate for further research. The future directions for the research on N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide are numerous and offer exciting opportunities for the development of new treatments for various disease conditions.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide involves the condensation of furan-2-carbaldehyde with morpholin-4-ylacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with N-methylmorpholine to obtain the final product, N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activity. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
properties
Product Name |
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H16N2O3/c14-11(9-13-3-6-15-7-4-13)12-8-10-2-1-5-16-10/h1-2,5H,3-4,6-9H2,(H,12,14) |
InChI Key |
BDPRAOGKVQBNAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Canonical SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)

![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)